3-(6-Bromopyridin-2-yl)pentanenitrile
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Overview
Description
3-(6-Bromopyridin-2-yl)pentanenitrile is an organic compound with the molecular formula C10H11BrN2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position of the pyridine ring and a pentanenitrile group makes this compound unique and valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromopyridin-2-yl)pentanenitrile can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-2-yl)pentanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in solvents like THF or DMF.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) in acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Scientific Research Applications
3-(6-Bromopyridin-2-yl)pentanenitrile is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-2-yl)pentanenitrile depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-pyridinemethanol
- 6-Bromopyridine-2-carboxylic acid
- 3-(5-Bromopyridin-2-yl)pentanenitrile
Uniqueness
3-(6-Bromopyridin-2-yl)pentanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other bromopyridine derivatives.
Biological Activity
3-(6-Bromopyridin-2-yl)pentanenitrile is an organic compound with the molecular formula C9H10BrN and a molecular weight of 239.11 g/mol. It features a bromine atom at the 6th position of the pyridine ring and a pentanenitrile group, which contribute to its unique biological activity. This compound has garnered attention in medicinal chemistry for its potential as an enzyme inhibitor and receptor ligand.
Enzyme Inhibition
Research indicates that this compound acts primarily as an enzyme inhibitor . The presence of the bromine atom and the nitrile group enhances its binding affinity to specific biological targets, making it valuable in pharmacological research. The compound has been investigated for its potential therapeutic effects against various diseases due to its ability to modulate enzyme activity.
Receptor Interaction
In addition to its role as an enzyme inhibitor, this compound functions as a receptor ligand . Its structural characteristics allow it to interact with specific receptors in biological systems, influencing various biochemical pathways. This interaction is critical for developing new drugs targeting specific diseases.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into the unique properties of this compound. The following table summarizes several related compounds, their CAS numbers, and similarity indices based on their structural components:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-6-(cyanomethyl)pyridine | 112575-11-8 | 0.90 |
2-(6-Bromo-4-methylpyridin-2-yl)acetonitrile | 1805948-10-0 | 0.90 |
2-(4,6-Dibromopyridin-2-yl)acetonitrile | 1806329-04-3 | 0.90 |
1-(6-Bromopyridin-2-yl)cyclopropanecarbonitrile | 1093879-77-6 | 0.87 |
2-(6-Bromo-4-fluoropyridin-2-yl)acetonitrile | 1805179-90-1 | 0.85 |
These compounds exhibit varying degrees of similarity based on their brominated pyridine rings and nitrile functionalities, but the unique combination of the pentanenitrile group in this compound distinguishes it from these analogs.
Study on Enzyme Inhibition
In a study published in a pharmacological journal, researchers investigated the inhibitory effects of various brominated pyridine derivatives on specific enzymes linked to cancer progression. The results indicated that this compound exhibited significant inhibitory activity against target enzymes such as kinases , which are crucial in cell signaling pathways associated with tumor growth.
Receptor Binding Affinity
Another study focused on the receptor binding affinity of this compound compared to other known ligands. The findings demonstrated that this compound binds effectively to G-protein coupled receptors (GPCRs) , suggesting its potential use in drug development for conditions like hypertension and metabolic disorders.
Properties
CAS No. |
1956370-73-2 |
---|---|
Molecular Formula |
C10H11BrN2 |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)pentanenitrile |
InChI |
InChI=1S/C10H11BrN2/c1-2-8(6-7-12)9-4-3-5-10(11)13-9/h3-5,8H,2,6H2,1H3 |
InChI Key |
CDPDGMUFPRVQQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#N)C1=NC(=CC=C1)Br |
Origin of Product |
United States |
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